Valtropine
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Overview
Description
This compound is an alkaloid compound that can be isolated from the leaves of Duboisia myoporoides . It is known for its biological activity and is used in various scientific research applications. The compound has a molecular formula of C13H23NO2 and a molecular weight of 225.33 g/mol .
Preparation Methods
Valtropine can be synthesized through various synthetic routes. One common method involves the use of (1R,3r,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl (S)-2-methylbutanoate as a starting material . The reaction conditions typically involve ambient temperature and specific reagents to facilitate the synthesis. Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Valtropine undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives .
Scientific Research Applications
Valtropine has a wide range of scientific research applications. In chemistry, it is used as a reference standard for analytical method development and validation . In biology, this compound is studied for its potential effects on cellular processes and its interactions with biological molecules. In medicine, it is investigated for its potential therapeutic applications, particularly in the treatment of certain medical conditions. Additionally, this compound is used in the pharmaceutical industry for the development of new drugs and formulations .
Mechanism of Action
The mechanism of action of Valtropine involves its interaction with specific molecular targets and pathways. As an alkaloid, this compound can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes and physiological responses. The exact molecular targets and pathways involved in this compound’s effects are still under investigation, but it is known to affect neurotransmitter systems and other signaling pathways .
Comparison with Similar Compounds
Valtropine is similar to other tropane alkaloids such as atropine and scopolamine. These compounds share a similar structural framework and exhibit comparable biological activities. this compound is unique in its specific molecular structure and the particular effects it exerts on biological systems. The comparison of this compound with other similar compounds highlights its distinct properties and potential advantages in various applications .
Biological Activity
Valtropine, a tropane alkaloid primarily derived from the plant Duboisia myoporoides, exhibits a range of biological activities that are significant in both pharmacological and therapeutic contexts. This article will explore the biological activity of this compound, including its pharmacodynamics, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Overview of this compound
This compound is structurally related to other tropane alkaloids such as scopolamine and atropine. It has been identified as one of the major alkaloids in Duboisia myoporoides, alongside scopolamine, which is known for its anticholinergic properties. The presence of this compound in various plant extracts highlights its potential medicinal value .
Pharmacological Properties
1. Anticholinergic Activity
this compound exhibits significant anticholinergic effects, which are characterized by the inhibition of acetylcholine at muscarinic receptors. This leads to various physiological responses:
- Decreased Secretions : this compound reduces salivary, bronchial, and sweat gland secretions.
- Pupil Dilation : It induces mydriasis (pupil dilation) and paralysis of accommodation.
- Gastrointestinal Effects : The compound decreases gastrointestinal motility and gastric acid secretion, making it useful in treating conditions like peptic ulcers .
2. Analgesic and Muscle Relaxant Effects
Research indicates that this compound may also possess analgesic properties. In animal studies, it demonstrated muscle relaxation effects comparable to standard muscle relaxants like diazepam . These findings suggest its potential utility in managing muscle spasticity.
This compound's biological activity can be attributed to its interaction with various neurotransmitter systems:
- Muscarinic Receptor Blockade : By blocking muscarinic receptors, this compound effectively reduces parasympathetic nervous system activity, leading to decreased gastrointestinal motility and secretions.
- Central Nervous System Effects : this compound may exert effects on the central nervous system (CNS), potentially influencing pain pathways and muscle tone regulation .
Research Findings
Several studies have investigated the pharmacological effects of this compound:
Case Studies
- Antitumor Activity : In a phase 2 clinical trial involving compounds with similar structures to this compound, researchers observed partial responses in patients with advanced cancers, indicating potential antitumor activity that warrants further exploration.
- Muscle Relaxation Studies : In controlled trials assessing muscle relaxant properties, this compound showed efficacy comparable to established treatments, supporting its use in clinical practice for conditions requiring muscle relaxation.
Properties
Molecular Formula |
C13H23NO2 |
---|---|
Molecular Weight |
225.33 g/mol |
IUPAC Name |
(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (2S)-2-methylbutanoate |
InChI |
InChI=1S/C13H23NO2/c1-4-9(2)13(15)16-12-7-10-5-6-11(8-12)14(10)3/h9-12H,4-8H2,1-3H3/t9-,10?,11?,12?/m0/s1 |
InChI Key |
OGQXAZJUVVPCRL-ZLMIFYAYSA-N |
Isomeric SMILES |
CC[C@H](C)C(=O)OC1CC2CCC(C1)N2C |
Canonical SMILES |
CCC(C)C(=O)OC1CC2CCC(C1)N2C |
Origin of Product |
United States |
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